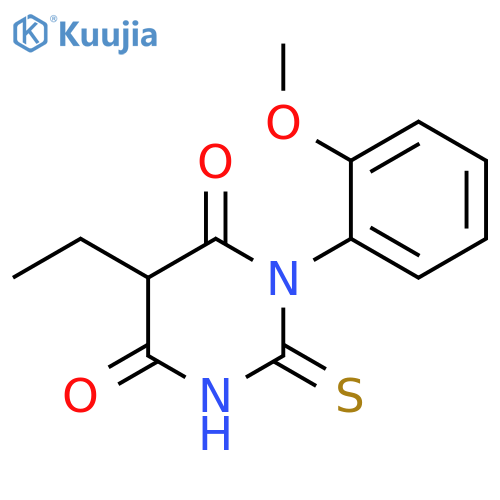Cas no 1235441-75-4 (5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one)

1235441-75-4 structure
商品名:5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
CAS番号:1235441-75-4
MF:C13H14N2O3S
メガワット:278.326861858368
CID:4579612
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- 4,6(1H,5H)-Pyrimidinedione, 5-ethyldihydro-1-(2-methoxyphenyl)-2-thioxo-
- 5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C13H14N2O3S/c1-3-8-11(16)14-13(19)15(12(8)17)9-6-4-5-7-10(9)18-2/h4-8H,3H2,1-2H3,(H,14,16,19)
- InChIKey: CZGGTLKXCZSIKF-UHFFFAOYSA-N
- ほほえんだ: C1(=S)N(C2=CC=CC=C2OC)C(=O)C(CC)C(=O)N1
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-61910-5.0g |
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 5.0g |
$908.0 | 2023-02-13 | |
| Enamine | EN300-61910-2.5g |
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 2.5g |
$614.0 | 2023-02-13 | |
| A2B Chem LLC | AV57116-250mg |
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 250mg |
$158.00 | 2024-04-20 | |
| A2B Chem LLC | AV57116-1g |
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 1g |
$366.00 | 2024-04-20 | |
| Aaron | AR01A9AG-10g |
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 10g |
$1876.00 | 2023-12-16 | |
| A2B Chem LLC | AV57116-2.5g |
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 2.5g |
$682.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323558-1g |
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 95% | 1g |
¥3117.00 | 2024-08-09 | |
| A2B Chem LLC | AV57116-5g |
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 5g |
$991.00 | 2024-04-20 | |
| 1PlusChem | 1P01A924-50mg |
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 95% | 50mg |
$118.00 | 2025-03-04 | |
| Enamine | EN300-61910-0.05g |
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one |
1235441-75-4 | 98% | 0.05g |
$64.0 | 2023-02-13 |
5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
1235441-75-4 (5-ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one) 関連製品
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2279938-29-1(Alkyne-SS-COOH)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
